molecular formula C12H19NO B3265564 N,N-Dimethyl-4-phenoxybutan-1-amine CAS No. 40668-79-9

N,N-Dimethyl-4-phenoxybutan-1-amine

Cat. No. B3265564
CAS RN: 40668-79-9
M. Wt: 193.28 g/mol
InChI Key: LLVXDZZEMADXHV-UHFFFAOYSA-N
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Description

A chemical compound’s description typically includes its chemical name, molecular formula, and structural formula. It may also include its CAS registry number, which is a unique identifier for chemical substances .


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It may involve various methods such as reduction, nucleophilic substitution, or other organic chemistry reactions .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and the bonds between them. It often involves techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include understanding the mechanisms of these reactions and the conditions under which they occur .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or other biochemical interactions .

Safety and Hazards

This involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves considering potential future applications and research directions for the compound. This could be based on its properties, its mechanism of action, or unexplored potential uses .

properties

IUPAC Name

N,N-dimethyl-4-phenoxybutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-13(2)10-6-7-11-14-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVXDZZEMADXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-4-phenoxybutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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